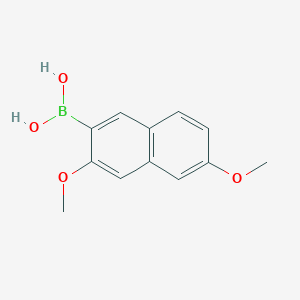
(3,6-Dimethoxynaphthalen-2-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,6-Dimethoxynaphthalen-2-yl)boronic acid is an organic compound that belongs to the class of boronic acids These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group The specific structure of this compound includes a naphthalene ring substituted with methoxy groups at the 3 and 6 positions, and a boronic acid group at the 2 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3,6-Dimethoxynaphthalen-2-yl)boronic acid typically involves the borylation of a suitable naphthalene precursor. One common method is the palladium-catalyzed borylation of 3,6-dimethoxynaphthalene using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is tailored to ensure cost-effectiveness and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: (3,6-Dimethoxynaphthalen-2-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Typically uses a palladium catalyst, a base (e.g., potassium carbonate), and a solvent like toluene or ethanol.
Oxidation: Common oxidizing agents include hydrogen peroxide or sodium perborate.
Substitution: Reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used for deprotonation followed by nucleophilic attack.
Major Products:
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Phenols: Resulting from oxidation of the boronic acid group.
Substituted Naphthalenes: From nucleophilic substitution reactions.
Applications De Recherche Scientifique
(3,6-Dimethoxynaphthalen-2-yl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex biaryl structures via Suzuki-Miyaura coupling.
Biology: Investigated for its potential as a ligand in biological assays and as a precursor for bioactive molecules.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates and potential therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and electronic components.
Mécanisme D'action
The mechanism of action of (3,6-Dimethoxynaphthalen-2-yl)boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the desired biaryl product. The methoxy groups can influence the electronic properties of the naphthalene ring, affecting the reactivity and selectivity of the compound in various reactions.
Comparaison Avec Des Composés Similaires
- (2-Methoxynaphthalen-1-yl)boronic acid
- (6-Methoxynaphthalen-2-yl)boronic acid
- (3,6-Dimethoxyphenyl)boronic acid
Comparison: (3,6-Dimethoxynaphthalen-2-yl)boronic acid is unique due to the specific positioning of the methoxy groups, which can significantly influence its reactivity and the types of reactions it undergoes. Compared to other boronic acids, it offers distinct electronic properties and steric effects, making it a valuable compound in the synthesis of complex organic molecules.
Propriétés
Formule moléculaire |
C12H13BO4 |
|---|---|
Poids moléculaire |
232.04 g/mol |
Nom IUPAC |
(3,6-dimethoxynaphthalen-2-yl)boronic acid |
InChI |
InChI=1S/C12H13BO4/c1-16-10-4-3-8-6-11(13(14)15)12(17-2)7-9(8)5-10/h3-7,14-15H,1-2H3 |
Clé InChI |
ZZGAIKJDTWYHGH-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=C(C=C(C=C2)OC)C=C1OC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


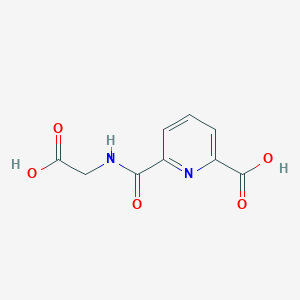
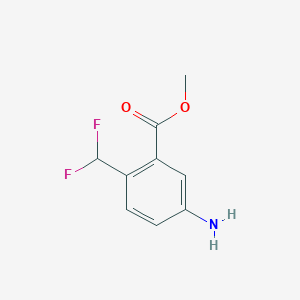

![2,2-Difluoro-2-[4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid](/img/structure/B13030451.png)
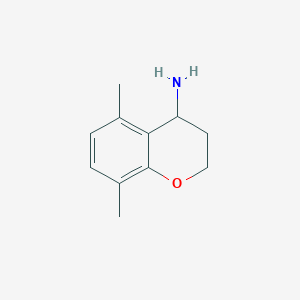


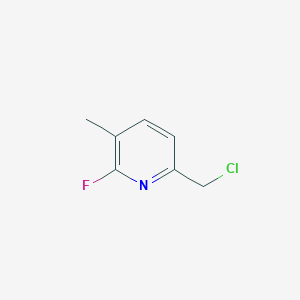
![2-(tert-Butoxycarbonyl)-2-azaspiro[5.5]undecane-8-carboxylicacid](/img/structure/B13030476.png)
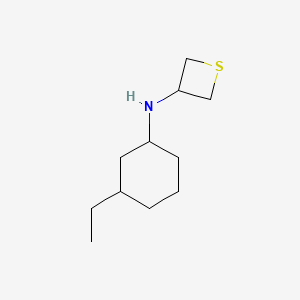
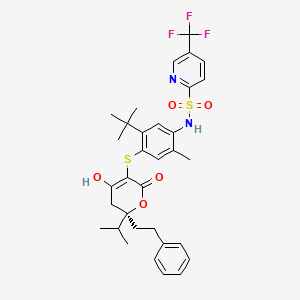

![2-[4-(fluoromethyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid](/img/structure/B13030501.png)

